molecular formula C16H15N5OS4 B11189009 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B11189009
M. Wt: 421.6 g/mol
InChI Key: ZGZIRVKPMJCNKV-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a unique structure combining a quinoline derivative with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the tetrazole group. Key steps include:

    Formation of the Quinoline Derivative: This can be achieved through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Introduction of the Tetrazole Group: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the tetrazole moiety using a suitable linker, such as a thioether bridge.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, forming a thioether.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers.

    Substitution Products: Various substituted tetrazoles.

Scientific Research Applications

1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Tetrazole Derivatives: Compounds with tetrazole rings but different linkers or additional functional groups.

Uniqueness: 1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the combination of a quinoline derivative with a tetrazole moiety, linked by a thioether bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H15N5OS4

Molecular Weight

421.6 g/mol

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C16H15N5OS4/c1-16(2)13-12(14(23)26-25-13)9-6-4-5-7-10(9)21(16)11(22)8-24-15-17-18-19-20(15)3/h4-7H,8H2,1-3H3

InChI Key

ZGZIRVKPMJCNKV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)CSC4=NN=NN4C)C(=S)SS2)C

Origin of Product

United States

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